methyl {[8-oxo-6-(2-thienyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]thio}acetate
Overview
Description
Methyl {[8-oxo-6-(2-thienyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]thio}acetate is a synthetic organic compound featuring a unique structure that integrates a thiophene ring with a tetrahydrotriazoloquinazoline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of methyl {[8-oxo-6-(2-thienyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]thio}acetate generally involves several steps, including cyclization, sulfenylation, and esterification. A common synthetic route includes the cyclization of a quinazoline derivative with a thiophene compound, followed by oxidation and subsequent thioester formation using methyl iodide. The specific reaction conditions often require controlled temperatures, catalysts, and solvents to optimize yields and purity.
Industrial Production Methods
For industrial-scale production, the process may be scaled up using flow chemistry techniques to ensure consistent quality and efficiency. This typically involves the use of continuous stirred-tank reactors (CSTRs) or plug flow reactors (PFRs), ensuring that all reactants are evenly mixed and reaction parameters are tightly controlled to maximize output.
Chemical Reactions Analysis
Types of Reactions
Methyl {[8-oxo-6-(2-thienyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]thio}acetate is known to undergo a variety of chemical reactions, including:
Oxidation: This reaction can be initiated by oxidizing agents like potassium permanganate or hydrogen peroxide, transforming the compound into its respective sulfoxide or sulfone derivatives.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of reduced forms of the original molecule.
Common Reagents and Conditions
Common reagents include strong acids and bases for catalysis, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific solvents to facilitate desired transformations.
Major Products Formed
Depending on the specific reaction conditions and reagents used, major products from these reactions include sulfoxides, sulfones, substituted derivatives, and various reduced forms of the original compound.
Scientific Research Applications
Chemistry
In chemistry, methyl {[8-oxo-6-(2-thienyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]thio}acetate is used as a precursor for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology
Biologically, this compound exhibits potential as a bioactive molecule, showing promise in preliminary studies for its ability to interact with specific enzymes and receptors.
Medicine
In medicine, its derivatives are being researched for potential therapeutic applications, including anti-inflammatory and anticancer activities. The structure allows it to bind selectively to certain biological targets, making it a candidate for drug development.
Industry
Industrially, this compound is valuable in material science for the development of new polymers and nanomaterials, enhancing their properties such as conductivity and stability.
Mechanism of Action
The mechanism by which methyl {[8-oxo-6-(2-thienyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]thio}acetate exerts its effects is largely dependent on its interactions at the molecular level. Typically, it targets specific enzymes or receptors, binding to their active sites and altering their function. This interaction can modulate biological pathways, leading to a range of physiological effects. The pathways involved often include signaling cascades crucial for cell growth, apoptosis, and immune responses.
Comparison with Similar Compounds
Comparison
Compared to other similar compounds, such as thienyl-substituted quinazolines or other triazoloquinazolines, methyl {[8-oxo-6-(2-thienyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]thio}acetate stands out due to its unique substitution pattern and the presence of the thioester functionality. This gives it distinctive chemical reactivity and biological activity.
Similar Compounds
8-oxo-6-(2-thienyl)quinazoline: Known for its use in various synthetic applications.
5,6,7,8-tetrahydrotriazoloquinazoline: A related structure with different functional groups leading to varied applications.
Thienyl-substituted quinazolines: These compounds share the thiophene moiety but have different overall structures and properties.
There you have it, a comprehensive look at this compound
Properties
IUPAC Name |
methyl 2-[(8-oxo-6-thiophen-2-yl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-2-yl)sulfanyl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S2/c1-23-14(22)8-25-16-18-15-17-11-5-9(13-3-2-4-24-13)6-12(21)10(11)7-20(15)19-16/h2-4,7,9H,5-6,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXPDEHEEPHVMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NN2C=C3C(=NC2=N1)CC(CC3=O)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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